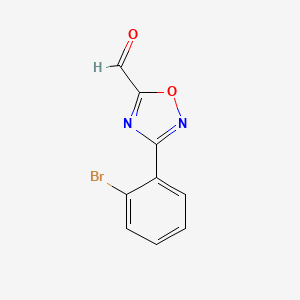

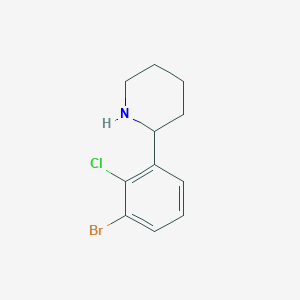

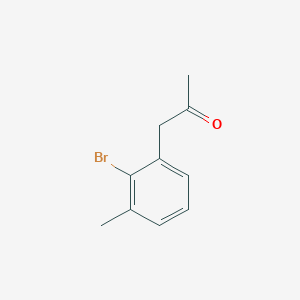

![molecular formula C23H27FO6 B12286655 [2-(6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12286655.png)

[2-(6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 6alpha-Fluoro-16alpha,17,21-trihydroxypregna-1,4,9(11)-triène-3,20-dione 21-Acétate est un corticostéroïde synthétique doté de propriétés anti-inflammatoires et immunosuppressives. Ce composé fait partie de la classe des glucocorticoïdes, qui sont couramment utilisés dans le traitement de diverses affections inflammatoires et auto-immunes.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du 6alpha-Fluoro-16alpha,17,21-trihydroxypregna-1,4,9(11)-triène-3,20-dione 21-Acétate implique généralement plusieurs étapes, à partir d’un précurseur stéroïdien approprié. L’introduction du groupe fluoro en position 6alpha est une étape clé, souvent réalisée par des réactions de fluoration utilisant des réactifs tels que le trifluorure de diéthylaminosulfure (DAST) ou des agents fluorants similaires. Les groupes hydroxyle en positions 16alpha, 17 et 21 sont introduits par des réactions d’oxydation et de réduction sélectives, tandis que le groupe acétate en position 21 est généralement ajouté par estérification à l’aide d’anhydride acétique.

Méthodes de production industrielle

La production industrielle de ce composé implique la mise à l’échelle de la voie synthétique tout en garantissant un rendement et une pureté élevés. Cela nécessite souvent l’optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, ainsi que l’utilisation de catalyseurs pour améliorer les vitesses de réaction. Les étapes de purification, notamment la cristallisation et la chromatographie, sont essentielles pour obtenir le produit final sous sa forme désirée.

Analyse Des Réactions Chimiques

Types de réactions

Le 6alpha-Fluoro-16alpha,17,21-trihydroxypregna-1,4,9(11)-triène-3,20-dione 21-Acétate subit diverses réactions chimiques, notamment :

Oxydation : Conversion des groupes hydroxyle en cétones ou en aldéhydes.

Réduction : Réduction des groupes carbonyle en groupes hydroxyle.

Substitution : Remplacement des groupes fonctionnels, tels que l’halogénation ou l’estérification.

Réactifs et conditions courants

Oxydation : Réactifs comme le chlorochromate de pyridinium (PCC) ou le réactif de Jones.

Réduction : Réactifs comme l’hydrure de lithium aluminium (LAH) ou le borohydrure de sodium (NaBH4).

Substitution : Réactifs comme le chlorure de thionyle (SOCl2) pour l’halogénation ou l’anhydride acétique pour l’estérification.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation des groupes hydroxyle peut produire des cétones, tandis que la réduction peut produire des alcools secondaires.

Applications de recherche scientifique

Le 6alpha-Fluoro-16alpha,17,21-trihydroxypregna-1,4,9(11)-triène-3,20-dione 21-Acétate a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la chimie des stéroïdes et les mécanismes de réaction.

Biologie : Étudié pour ses effets sur les processus cellulaires et l’expression des gènes.

Médecine : Exploré pour son potentiel thérapeutique dans le traitement des maladies inflammatoires et auto-immunes.

Industrie : Utilisé dans le développement de formulations pharmaceutiques et de systèmes d’administration de médicaments.

Applications De Recherche Scientifique

6alpha-Fluoro-16alpha,17,21-trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-Acetate has several scientific research applications, including:

Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.

Biology: Investigated for its effects on cellular processes and gene expression.

Medicine: Explored for its therapeutic potential in treating inflammatory and autoimmune diseases.

Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.

Mécanisme D'action

Le composé exerce ses effets en se liant aux récepteurs des glucocorticoïdes dans le cytoplasme, ce qui entraîne la translocation du complexe récepteur-ligand dans le noyau. Ce complexe interagit ensuite avec les éléments de réponse aux glucocorticoïdes (GRE) dans l’ADN, modulant la transcription des gènes cibles impliqués dans les réponses inflammatoires et immunitaires. Les cibles moléculaires comprennent les cytokines, les chimiokines et d’autres médiateurs de l’inflammation.

Comparaison Avec Des Composés Similaires

Composés similaires

Dexaméthasone : Un autre glucocorticoïde synthétique doté de propriétés anti-inflammatoires similaires.

Prednisolone : Un glucocorticoïde couramment utilisé pour traiter diverses affections inflammatoires.

Bétamethasone : Connu pour ses puissants effets anti-inflammatoires et immunosuppresseurs.

Unicité

Le 6alpha-Fluoro-16alpha,17,21-trihydroxypregna-1,4,9(11)-triène-3,20-dione 21-Acétate est unique en raison de la présence du groupe fluoro en position 6alpha, qui améliore son affinité de liaison aux récepteurs des glucocorticoïdes et augmente sa puissance par rapport aux autres glucocorticoïdes.

Propriétés

Formule moléculaire |

C23H27FO6 |

|---|---|

Poids moléculaire |

418.5 g/mol |

Nom IUPAC |

[2-(6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H27FO6/c1-12(25)30-11-20(28)23(29)19(27)10-16-14-9-18(24)17-8-13(26)4-6-21(17,2)15(14)5-7-22(16,23)3/h4-6,8,14,16,18-19,27,29H,7,9-11H2,1-3H3 |

Clé InChI |

YGJGUDWTWGIYMD-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)OCC(=O)C1(C(CC2C1(CC=C3C2CC(C4=CC(=O)C=CC34C)F)C)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

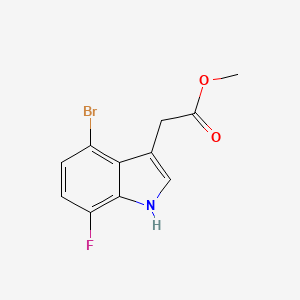

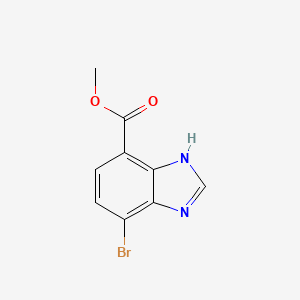

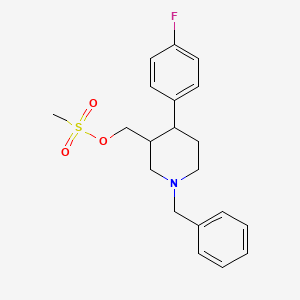

![(8-Bromoimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12286607.png)

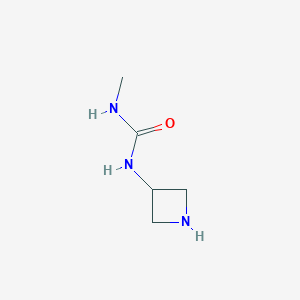

![1,1,3-Trimethyl-2-[3-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-2-en-1-yl]-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B12286617.png)